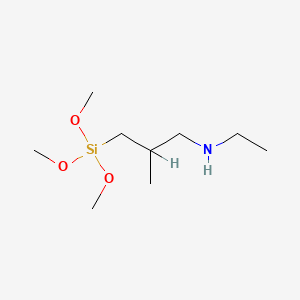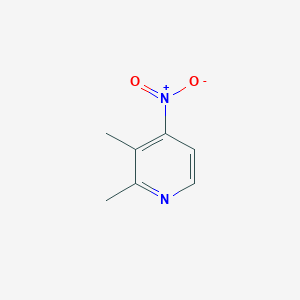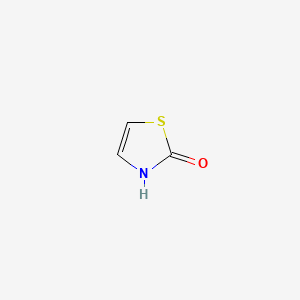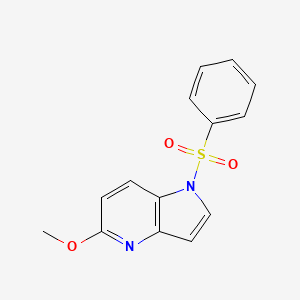
2-Methoxy-3-nitrobenzoic acid
Descripción general
Descripción
2-Methoxy-3-nitrobenzoic acid is a chemical compound with the molecular formula C8H7NO5 . It is also known by other names such as 2-Nitro-3-methoxybenzoic acid, Benzoic acid, 3-methoxy-2-nitro-, and m-Anisic acid, 2-nitro- .
Synthesis Analysis
The synthesis of this compound involves reacting 3-nitro-o-xylene with manganese acetate, cobalt acetate, n-hexanoic acid, and hydrogen peroxide. The reaction is kept at 60 °C for 12 hours. When the raw material 3-nitro-o-xylene remains less than 2%, aqueous sodium hydroxide solution is added to the reaction system. The aqueous layer is then adjusted to pH 2 with hydrochloric acid. The desired product of 2-methyl-3-nitrobenzoic acid is obtained by suction filtration .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1S/C8H7NO5/c1-14-6-4-2-3-5 (8 (10)11)7 (6)9 (12)13/h2-4H,1H3, (H,10,11) . The molecular weight of the compound is 197.1449 .Physical And Chemical Properties Analysis
This compound has a melting point of 253-257 °C . It is soluble in methanol . The compound is more acidic than benzoic acid due to the presence of the electron-withdrawing nitro group .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Facile Synthesis : In the synthesis of complex organic compounds, 2-methoxy-3-nitrobenzoic acid derivatives play a role. For instance, a study demonstrates the synthesis of derivatives like 10-methoxy-4, 8-dinitro-6H-benzo[2,3-c]chromen-6-one, highlighting the chemical versatility of methoxy-nitrobenzoic acids (Havaldar, Bhise, & Burudkar, 2004).
Nitro Group Reduction : Another study focuses on the reduction of the nitro group in 2-methoxy-5-nitrobenzoic acid, exploring different methods like hydrazine hydrate reduction and catalytic reduction, indicating its significance in chemical transformations (Song, 2011).
Thermodynamic Properties : Research on the thermodynamic properties of methoxy-nitrobenzoic acids, including enthalpies of combustion and sublimation, provides essential insights into their physical chemistry (Silva et al., 1999).
Biological and Environmental Interactions
Antibacterial Activity : Methoxy-nitrobenzoic acid derivatives have been tested for antibacterial activity, indicating their potential applications in the development of new antibacterial agents (Havaldar, Bhise, & Burudkar, 2004).
Plant Chlorosis Induction : Certain derivatives of methoxy-nitrobenzoic acid have been studied for their ability to induce chlorosis in plants, suggesting potential uses in agricultural research (Dimmock, 1967).
Sulfhydryl Group Determination : A derivative of nitrobenzoic acid has been synthesized for determining sulfhydryl groups in biological materials, highlighting its utility in bioanalytical chemistry (Ellman, 1959).
Material Science and Engineering
Polyaniline Doping : In the field of conductive polymers, substituted benzoic acids, including methoxy-nitrobenzoic acids, have been used as dopants for polyaniline, showing their significance in material science (Amarnath & Palaniappan, 2005).
Photochemical Applications : Methoxy-nitrobenzoic acid derivatives have been investigated in photochemistry studies, particularly in surface-enhanced Raman scattering (SERS) (Franzke & Wokaun, 1992).
Safety and Hazards
When handling 2-Methoxy-3-nitrobenzoic acid, it is advised to wear personal protective equipment/face protection and ensure adequate ventilation. Avoid getting the compound in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool, and well-ventilated place .
Mecanismo De Acción
Target of Action
Nitrobenzoic acids are generally known to interact with various enzymes and proteins within the cell .
Mode of Action
Nitrobenzoic acids, in general, are known to undergo various chemical reactions, including nucleophilic substitution and oxidation . The presence of the nitro group on the benzoic acid ring can potentially influence the electron distribution within the molecule, affecting its reactivity .
Biochemical Pathways
Nitrobenzoic acids are known to participate in various chemical reactions, potentially affecting multiple biochemical pathways .
Pharmacokinetics
The molecular weight of 19714 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .
Result of Action
Nitrobenzoic acids are known to participate in various chemical reactions, which could potentially lead to changes at the molecular and cellular levels .
Análisis Bioquímico
Biochemical Properties
2-Methoxy-3-nitrobenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes involved in oxidative stress responses and detoxification processes. For instance, it can act as a substrate for certain cytochrome P450 enzymes, which are responsible for the oxidative metabolism of various xenobiotics. The interaction between this compound and these enzymes often involves the formation of reactive intermediates that can further participate in subsequent biochemical reactions .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and contextFor example, this compound can modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key transcription factor involved in the regulation of immune responses and inflammation . Additionally, this compound can affect gene expression by altering the activity of histone deacetylases, leading to changes in chromatin structure and gene transcription .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the inhibition of specific enzymes, such as cyclooxygenases (COX), which are involved in the synthesis of pro-inflammatory mediators . By inhibiting COX enzymes, this compound can reduce the production of prostaglandins, thereby exerting anti-inflammatory effects. Additionally, this compound can form covalent adducts with nucleophilic residues in proteins, leading to the modification of protein function and activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and reduction reactions over extended periods . These degradation processes can lead to the formation of various metabolites, which may have different biological activities compared to the parent compound. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of modulating oxidative stress responses and inflammatory pathways .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low to moderate doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and oxidative stress . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the formation of reactive metabolites and the subsequent induction of oxidative damage in tissues .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and detoxification. This compound can be metabolized by cytochrome P450 enzymes to form hydroxylated and demethylated metabolites . Additionally, it can undergo conjugation reactions with glutathione and other endogenous molecules, facilitating its excretion from the body . These metabolic pathways are crucial for the detoxification and elimination of this compound and its metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can be taken up by cells via passive diffusion and active transport processes . Once inside the cell, it can interact with intracellular proteins and organelles, influencing its localization and accumulation. Transporters such as organic anion transporters (OATs) and multidrug resistance-associated proteins (MRPs) play a role in the cellular uptake and efflux of this compound .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and nucleus . In the mitochondria, this compound can affect mitochondrial function and energy metabolism by modulating the activity of mitochondrial enzymes . In the nucleus, it can influence gene expression by interacting with transcription factors and chromatin-modifying enzymes .
Propiedades
IUPAC Name |
2-methoxy-3-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c1-14-7-5(8(10)11)3-2-4-6(7)9(12)13/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSYODOBBOEWCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60475856 | |
| Record name | 2-METHOXY-3-NITROBENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60475856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40751-88-0 | |
| Record name | 2-METHOXY-3-NITROBENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60475856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxy-3-nitrobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














